molecular formula C12H19N5 B11733664 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11733664
M. Wt: 233.31 g/mol
InChI Key: YBXUDQCTVQRDLM-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a butan-2-yl group and a methyl group attached to the pyrazole rings. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as drug discovery, organic synthesis, and agrochemicals .

Preparation Methods

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with butan-2-one, followed by reduction and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and oxidizing agents like potassium permanganate (KMnO₄). The major products formed from these reactions are various substituted pyrazole derivatives .

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-10(2)17-12(5-6-14-17)8-13-11-7-15-16(3)9-11/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

YBXUDQCTVQRDLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C

Origin of Product

United States

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